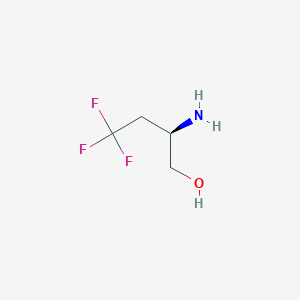
(R)-2-Amino-4,4,4-trifluorobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4,4,4-trifluorobutan-1-ol is a chiral compound with a unique structure characterized by the presence of an amino group and a trifluoromethyl group on a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4,4,4-trifluorobutan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to enhance the selectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-4,4,4-trifluorobutan-1-ol may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieving efficient production on a large scale.
化学反応の分析
Types of Reactions
®-2-Amino-4,4,4-trifluorobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines or secondary alcohols.
科学的研究の応用
®-2-Amino-4,4,4-trifluorobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-2-Amino-4,4,4-trifluorobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-Amino-4,4,4-trifluorobutan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-4,4,4-trifluorobutan-1-ol: The racemic mixture containing both enantiomers.
2-Amino-4,4,4-trifluorobutan-2-ol: A structural isomer with the amino group on a different carbon atom.
Uniqueness
®-2-Amino-4,4,4-trifluorobutan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the trifluoromethyl group also imparts unique chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.
特性
分子式 |
C4H8F3NO |
|---|---|
分子量 |
143.11 g/mol |
IUPAC名 |
(2R)-2-amino-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m1/s1 |
InChIキー |
CYRIDDDXXMMLMU-GSVOUGTGSA-N |
異性体SMILES |
C([C@H](CO)N)C(F)(F)F |
正規SMILES |
C(C(CO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


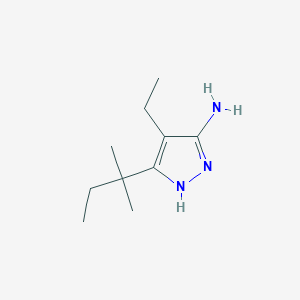
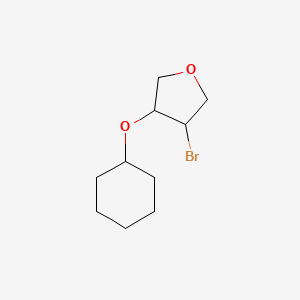
![2-Propanoylspiro[4.5]decan-1-one](/img/structure/B13312576.png)
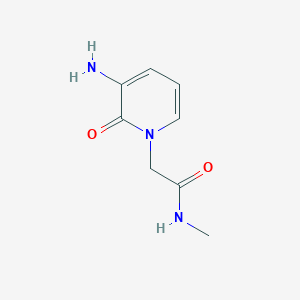
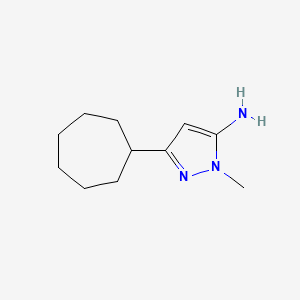

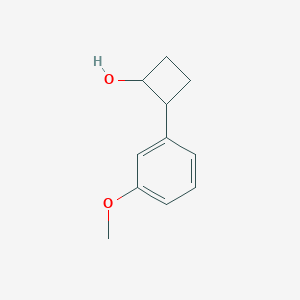

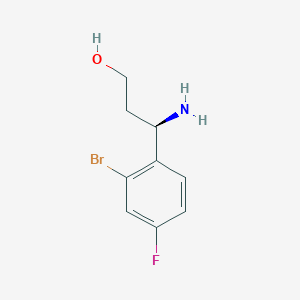
![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)
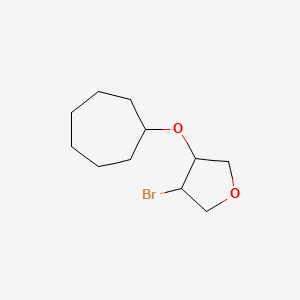

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)

